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Compound of Interest

Compound Name: 19,20-Epoxycytochalasin D

Cat. No.: B562037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19,20-Epoxycytochalasin analogs,

focusing on their structure-activity relationships (SAR) concerning their cytotoxic, apoptosis-

inducing, and potential anti-inflammatory activities. The information is supported by

experimental data, detailed protocols, and visual diagrams to facilitate understanding and

further research in the field of drug discovery and development.

Executive Summary
19,20-Epoxycytochalasin analogs, a class of fungal metabolites, have demonstrated significant

biological activities, particularly in the realm of cancer research. Their primary mechanism of

action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic

cells, which in turn triggers programmed cell death, or apoptosis. This guide reveals that the

cytotoxic potency of these analogs is highly dependent on specific structural features. Notably,

the presence of a hydroxyl group at the C7 position and the integrity of the 19,20-epoxide ring

are crucial for their anti-cancer effects. While their anti-inflammatory potential is an area of

interest, specific experimental data for this class of compounds remains limited.
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The cytotoxic and apoptosis-inducing effects of various 19,20-Epoxycytochalasin analogs have

been evaluated against a range of human cancer cell lines. The following tables summarize the

available quantitative data, highlighting the differences in potency among the analogs.
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Compound Cell Line Cancer Type IC50 (µM) Reference

19,20-

Epoxycytochalasi

n C

HL-60

Human

Promyelocytic

Leukemia

1.11 [1]

HT-29

Human

Colorectal

Adenocarcinoma

0.65 [2][3]

A549
Human Lung

Carcinoma
>10 [4]

MCF-7
Human Breast

Adenocarcinoma
>10 [4]

PC-3
Human Prostate

Adenocarcinoma
>10 [3]

19,20-

Epoxycytochalasi

n D

P-388 Murine Leukemia

Potent Activity

(IC50 not

specified)

[5]

BT-549
Human Breast

Adenocarcinoma

Moderately

Active
[2]

LLC-PK1
Porcine Kidney

Epithelial

Moderately

Active
[2]

18-desoxy-

19,20-

epoxycytochalasi

n C

Various Weakly Active [1]

5,6-dihydro-7-

oxo-19,20-

epoxycytochalasi

n C

Various Weakly Active [1]

Oxidized 19,20-

Epoxycytochalasi

n C (C7-keto)

HT-29

Human

Colorectal

Adenocarcinoma

>10 [6][7][8]
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Key Observations from Cytotoxicity Data:

19,20-Epoxycytochalasin C exhibits potent and selective cytotoxicity against leukemia (HL-

60) and colon cancer (HT-29) cell lines, with IC50 values in the sub-micromolar to low

micromolar range.[1][2][4]

19,20-Epoxycytochalasin D also shows potent cytotoxic activity, particularly against the P-

388 murine leukemia cell line.[5]

Modification of the core structure, such as the absence of the C18 hydroxyl group or

saturation and oxidation at the C5, C6, and C7 positions, generally leads to a decrease in

cytotoxic activity.

A critical finding is the importance of the hydroxyl group at the C7 position. Its oxidation to a

ketone group results in a more than 16-fold decrease in cytotoxic potential, rendering the

molecule inactive.[6][7][8]

Mechanism of Action: Disruption of Actin and
Induction of Apoptosis
The primary mechanism of action for 19,20-Epoxycytochalasin analogs is the disruption of the

actin cytoskeleton. By binding to the barbed end of actin filaments, these compounds inhibit the

polymerization and elongation of new actin monomers, leading to a collapse of the cellular

scaffolding.[2] This event acts as a cellular stress signal, initiating programmed cell death

through the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway for Apoptosis Induction
The following diagram illustrates the proposed signaling cascade initiated by 19,20-

Epoxycytochalasin analogs, leading to apoptosis.
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Apoptosis Signaling Pathway of 19,20-Epoxycytochalasin Analogs
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Caption: Apoptosis signaling pathway induced by 19,20-Epoxycytochalasin analogs.
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Studies on 19,20-Epoxycytochalasin C have shown that it induces a dose-dependent S-phase

cell cycle arrest in HT-29 colon cancer cells, which is followed by the activation of caspase-3/7,

key executioner enzymes in the apoptotic cascade.[3]

Potential Anti-inflammatory Activity
While cytochalasans, in general, have been reported to possess anti-inflammatory properties,

specific experimental data for 19,20-Epoxycytochalasin analogs is currently lacking.[3][7] A

common mechanism for anti-inflammatory action of natural products is the inhibition of the NF-

κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is

a key transcription factor that regulates the expression of pro-inflammatory cytokines and

enzymes such as inducible nitric oxide synthase (iNOS).

Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which these compounds might exert

anti-inflammatory effects through the inhibition of the NF-κB pathway.
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Potential Anti-inflammatory Mechanism via NF-κB Inhibition
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Caption: Hypothesized anti-inflammatory signaling pathway.

Further research is required to validate this proposed mechanism and to quantify the anti-

inflammatory efficacy of 19,20-Epoxycytochalasin analogs.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and to assist in the design of future studies.

Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by

50% (IC50).

Cell Seeding: Seed human cancer cells (e.g., HL-60, HT-29) in a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at

37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 19,20-Epoxycytochalasin analogs in

culture medium. Remove the old medium from the wells and add 100 µL of the compound

dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known

cytotoxic drug). Incubate the plate for 48-72 hours.

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT

solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC50 value is determined by plotting the percentage of cell viability

against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in
RAW 264.7 Macrophages)
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This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a

pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5

x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours

at 37°C and 5% CO2.

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 19,20-

Epoxycytochalasin analogs for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS to

induce inflammation. Include a vehicle control, a positive control (LPS alone), and a known

anti-inflammatory agent.

Incubation: Incubate the plate for 24 hours.

Nitrite Measurement (Griess Assay):

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and

incubate for 5-10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in

water) to each well and incubate for 5-10 minutes at room temperature, protected from

light.

Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite.

Calculate the nitrite concentration in the samples and determine the percentage of NO

production inhibition for each compound concentration relative to the LPS-only control.

Experimental Workflow
The following diagram outlines the general workflow for evaluating the biological activities of

19,20-Epoxycytochalasin analogs.
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General Experimental Workflow for Biological Evaluation
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Caption: A typical workflow for the biological evaluation of natural product analogs.
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Conclusion and Future Directions
The 19,20-Epoxycytochalasin analogs represent a promising class of natural products with

potent cytotoxic and apoptosis-inducing activities against various cancer cell lines. The

structure-activity relationship studies highlight the critical role of the C7-hydroxyl group and the

19,20-epoxide moiety for their biological function. The primary mechanism of action involves

the disruption of the actin cytoskeleton, which triggers the mitochondrial pathway of apoptosis.

Future research should focus on:

Synthesizing and evaluating a broader range of analogs to further refine the structure-activity

relationship and to develop compounds with improved potency and selectivity.

Investigating the anti-inflammatory properties of this class of compounds to determine their

potential in treating inflammatory diseases.

Elucidating the detailed molecular interactions between these analogs and their cellular

targets to better understand their mechanism of action.

Conducting in vivo studies to assess the therapeutic potential and safety of the most

promising analogs in preclinical models of cancer and inflammation.

By addressing these research gaps, the full therapeutic potential of 19,20-Epoxycytochalasin

analogs can be unlocked, potentially leading to the development of novel and effective

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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